N-benzyl-2-chloro-N-phenylbenzamide N-benzyl-2-chloro-N-phenylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689630
InChI: InChI=1S/C20H16ClNO/c21-19-14-8-7-13-18(19)20(23)22(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2
SMILES: C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Molecular Formula: C20H16ClNO
Molecular Weight: 321.8 g/mol

N-benzyl-2-chloro-N-phenylbenzamide

CAS No.:

Cat. No.: VC13689630

Molecular Formula: C20H16ClNO

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-chloro-N-phenylbenzamide -

Specification

Molecular Formula C20H16ClNO
Molecular Weight 321.8 g/mol
IUPAC Name N-benzyl-2-chloro-N-phenylbenzamide
Standard InChI InChI=1S/C20H16ClNO/c21-19-14-8-7-13-18(19)20(23)22(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2
Standard InChI Key OWBLYVPLNRYXED-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Canonical SMILES C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl

Introduction

Chemical Identification and Structural Overview

N-Benzyl-2-chloro-N-phenylbenzamide (CAS: 500873-57-4) is a substituted benzamide derivative characterized by the presence of a benzyl group, a phenyl group, and a chlorine atom at the ortho position of the benzamide core. Its molecular formula is C₂₀H₁₆ClNO, with a molecular weight of 321.8 g/mol . The compound’s IUPAC name is N-benzyl-2-chloro-N-phenylbenzamide, reflecting its structural complexity (Figure 1).

Structural Features

  • Benzamide backbone: A benzene ring substituted with a chlorine atom at the 2-position and an amide functional group.

  • N-substituents: A benzyl group (-CH₂C₆H₅) and a phenyl group (-C₆H₅) attached to the nitrogen atom of the amide .

Physical and Chemical Properties

The compound exhibits distinct physicochemical properties critical for its handling and application in synthetic chemistry:

PropertyValueSource
Melting Point114–116°C
Boiling Point288.4°C at 760 mmHg
Density1.285 g/cm³
Molecular Weight321.8 g/mol
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMSO, THF)

Safety Data:

  • Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

  • Precautionary Measures: Use personal protective equipment (PPE) and avoid inhalation or direct contact .

Synthesis and Reaction Pathways

Conventional Synthesis Method

The synthesis involves a multi-step protocol starting from 2-chlorobenzoyl chloride and 2-chloroaniline :

  • Formation of 2-chloro-N-phenylbenzamide (BB1):

    • Reactants: 2-Chlorobenzoyl chloride (2.4 g, 0.025 mol) and 2-chloroaniline (3.0 mL, 0.05 mol) in ethanol.

    • Conditions: Reflux at 80°C for 3 hours.

    • Yield: ~86% after recrystallization .

  • Synthesis of (2-chlorobenzoyl) phenyl sulfuramidous chloride (BB2):

    • Reactants: BB1 (1.2 g, 0.015 mol) and thionyl chloride (15 mL).

    • Conditions: Reflux for 2 hours.

    • Yield: ~75% .

  • Final Step: Reaction of BB2 with benzylamine to introduce the benzyl group .

Alternative Synthetic Routes

  • Phosphonium Salt-Mediated Amidation: Carboxylic acids can be activated using N-chlorophthalimide and triphenylphosphine, followed by reaction with amines . This method offers room-temperature compatibility and yields up to 91% .

Spectral Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Key Peaks:

    • 3051 cm⁻¹ (aromatic C-H stretching).

    • 1664 cm⁻¹ (amide C=O stretching).

    • 747 cm⁻¹ (C-Cl stretching) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.96–7.08 ppm (18H, aromatic protons).

    • δ 4.49 ppm (2H, benzyl -CH₂-) .

  • ¹³C NMR:

    • δ 165.6 ppm (amide carbonyl).

    • δ 132.5–126.3 ppm (aromatic carbons) .

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